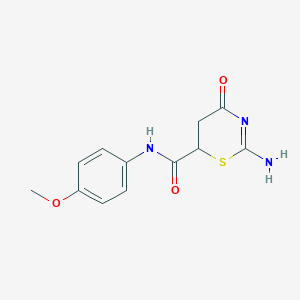![molecular formula C15H14Cl2N2O2S B5209724 1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine" is a compound with potential relevance in various fields of chemistry and pharmacology due to its unique structure and properties. The literature review reveals a wide range of research focusing on similar piperazine derivatives, highlighting their significance in synthesizing compounds with notable biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, and hydrolysis. These processes are crucial for introducing specific functional groups into the piperazine core, enhancing its activity and selectivity for desired biological targets. For instance, the synthesis from 2,6-dichloro-nitrobenzene and piperazine by alkylation and subsequent reactions yields a significant compound with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine," is characterized by its piperazine ring, which can adopt various conformations. Crystallographic studies provide insights into their conformations, intermolecular interactions, and the role of substituents in determining the molecule's overall shape and reactivity (Yang et al., 2005; Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, influenced by the nature of their substituents. These reactions include nucleophilic substitution, cyclocondensation, and reactions with carbon disulfide and aminothiourea as starting materials. The reactivity of these compounds can lead to the synthesis of novel derivatives with enhanced biological activities (Xia, 2015; Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are critical for their application in drug formulation and delivery, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
The chemical properties of "1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine" and related derivatives, including their reactivity, acidity, basicity, and potential for forming hydrogen bonds, are fundamental for understanding their interactions with biological targets. These properties are essential for designing compounds with specific biological activities, such as inhibitors of acetylcholinesterase for potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990; Mohsen et al., 2014).
作用機序
The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives exhibit biological activity and are used in drugs such as antipsychotics, antidepressants, and antihistamines . The specific mechanism of action for this compound would need to be determined through biological testing.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-9(20)18-4-6-19(7-5-18)15(21)14-13(17)11-3-2-10(16)8-12(11)22-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZBKWHOUABNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![4-(4-bromophenyl)-5-[2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5209689.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5209699.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5209700.png)
![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)
![2-[(2-fluorobenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5209719.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)